![molecular formula C22H11F4N3 B2564344 6,8-Difluor-1,3-bis(4-fluorphenyl)-1H-pyrazolo[4,3-c]chinolin CAS No. 901021-41-8](/img/structure/B2564344.png)
6,8-Difluor-1,3-bis(4-fluorphenyl)-1H-pyrazolo[4,3-c]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloquinolines, which are characterized by a fused ring system combining pyrazole and quinoline moieties. The presence of multiple fluorine atoms enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. Specifically, 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with similar structures can interfere with cell cycle progression and induce apoptosis in various cancer cell lines .
Mechanism of Action
The anticancer efficacy is often attributed to the compound's ability to inhibit specific kinases involved in tumor growth. For instance, compounds related to this pyrazoloquinoline have been reported to inhibit MET kinase activity, which is crucial for cancer cell signaling pathways .
Biological Research Applications
Anti-inflammatory Properties
The compound's derivatives have been studied for their anti-inflammatory effects. In vitro studies have shown that certain pyrazoloquinoline derivatives can significantly reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazoloquinolines may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders such as Alzheimer's disease .
Material Science Applications
Fluorescent Materials
The unique fluorinated structure of 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline makes it a candidate for use in developing fluorescent materials. The incorporation of fluorine atoms enhances the photostability and brightness of the resulting materials, which can be utilized in sensors and imaging applications .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazoloquinoline derivatives found that 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibited a notable IC50 value against human cancer cell lines (e.g., MCF-7 breast cancer cells), highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory responses, this compound was shown to reduce TNF-α levels by up to 78% compared to control groups when tested at specific concentrations, suggesting its therapeutic potential in managing inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of fluorine atoms and the pyrazole ring. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Fluorination: Introduction of fluorine atoms at specific positions can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Ring Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication and transcription.
Receptor Binding: The fluorine atoms enhance binding affinity to certain receptors, potentially modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoro-2,3-diphenylquinoxaline: Similar in structure but lacks the pyrazole ring.
2,3-Bis(4-fluorophenyl)quinoxaline: Contains a quinoxaline core with fluorinated phenyl groups but no pyrazole ring.
6,7-Difluoro-2,3-bis(4-fluorophenyl)quinoxaline: Similar fluorination pattern but different core structure.
Uniqueness
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its combined pyrazole and quinoline rings, along with multiple fluorine substitutions
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial contexts.
Biologische Aktivität
6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the available literature regarding its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features two fluorophenyl groups and a pyrazoloquinoline core, contributing to its biological efficacy.
Anti-Inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
6,8-Difluoro... | 0.39 | Inhibition of iNOS and COX-2 |
2i | 0.25 | NO production inhibition |
2m | 0.30 | NO production inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been extensively studied. These compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve the modulation of multiple signaling pathways including the MAPK and PI3K/Akt pathways.
In a recent study, a derivative of this compound showed potent inhibitory effects on topoisomerase I and IIα, crucial enzymes for DNA replication and transcription in cancer cells .
Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that treatment with 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. Compounds have shown promising activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
6,8-Difluoro... | 1 | Staphylococcus aureus |
Compound A | 2 | Escherichia coli |
Compound B | 5 | Pseudomonas aeruginosa |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Modifications at various positions on the phenyl rings or the pyrazole moiety can enhance potency and selectivity towards specific biological targets. For instance, ortho-substituted compounds often display reduced cytotoxicity while maintaining anti-inflammatory efficacy .
Eigenschaften
IUPAC Name |
6,8-difluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBFDGEWRUDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.